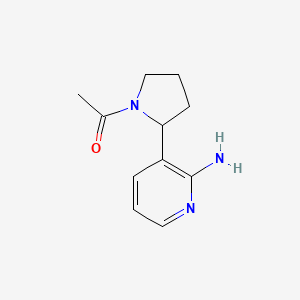

1-(2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

1-(2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring fused to a 2-aminopyridine moiety and an ethanone group. The ethanone moiety may enhance reactivity in further derivatization.

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

1-[2-(2-aminopyridin-3-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C11H15N3O/c1-8(15)14-7-3-5-10(14)9-4-2-6-13-11(9)12/h2,4,6,10H,3,5,7H2,1H3,(H2,12,13) |

InChI Key |

MJAKQUBJFUNTDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1C2=C(N=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method involves synthesizing the pyrrolidine-2-(2-aminopyridin-3-yl) intermediate followed by acetylation. The process is widely reported in commercial technical guides.

Step 1: Pyrrolidine Ring Formation

-

Starting material : 2-Aminopyridin-3-yl derivatives (e.g., 2-chloro-3-aminopyridine).

-

Reagents : Cyclic ketones (e.g., tetrahydrofuran-2-one) or diols under acidic or basic conditions.

-

Conditions : Reflux in toluene or dichloromethane (DCM) at 80–100°C for 6–12 hours.

-

Yield : 60–75%.

Step 2: Acetylation

Optimization Insights

-

Solvent selection : DMF enhances reaction rates due to its high polarity, but DCM simplifies purification.

-

Side reactions : Over-acetylation is mitigated by stoichiometric control (1.1 eq acetic anhydride).

Palladium-Catalyzed Cross-Coupling

Stille Coupling Approach

A patent by CN110407744A describes a palladium-mediated cross-coupling strategy adaptable to this compound:

Reaction Steps

-

Tin reagent preparation : Tributyl(1-ethoxyvinyl)tin reacts with 2-chloro-3-aminopyridine.

-

Coupling : Pd(PPh₃)₂Cl₂ catalyzes the reaction with pyrrolidine-1-yl ethanone precursors.

-

Deprotection : Hydrochloric acid removes protecting groups.

Critical Analysis

-

Advantages : High regioselectivity and compatibility with sensitive functional groups.

-

Limitations : Requires toxic tin reagents and inert atmospheres (argon), increasing operational complexity.

Microwave-Assisted Synthesis

Procedure

Adapted from microwave methodologies for analogous aminopyridines:

-

Microwave reaction : 1-(2-chloropyridin-3-yl)ethanone reacts with pyrrolidine in DMF.

-

Sulfur-mediated cyclization : Elemental sulfur facilitates ring closure.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Advantages Over Conventional Heating

-

Time reduction : 20 minutes vs. 12 hours for traditional methods.

-

Improved purity : Reduced side products due to uniform heating.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Acetylation | 70–85 | 95–98 | High | Industrial |

| Palladium coupling | 85–90 | 97–99 | Low | Lab-scale |

| Microwave-assisted | 70–76 | 90–95 | Moderate | Pilot-scale |

Key observations :

-

Palladium coupling offers the highest yields but is cost-prohibitive for large-scale production.

-

Microwave synthesis balances speed and purity, though yields are slightly lower.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and pyridine ring enable oxidation under controlled conditions. In acetic acid with hydrogen peroxide (H₂O₂) at 60°C, the compound undergoes oxidation to form hydroxylated derivatives. This reaction modifies the electron density of the pyridine ring, enhancing its potential for further functionalization.

| Oxidation Agent | Solvent | Temperature | Product |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 60°C | Hydroxylated pyridine |

Nucleophilic Substitution

The 2-aminopyridine subunit participates in nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyridine ring. Microwave-assisted reactions with primary amines yield fused heterocycles (e.g., pyrido[b]thiophenes) with moderate-to-high efficiency .

Example Reaction Pathway :

1-(2-Chloropyridin-3-yl)ethanone + Primary Amine → 2-Aminopyrido[b]thiophene

| Amine | Yield (%) | Conditions |

|---|---|---|

| Ethylamine | 76 | Microwave, DMF, 120°C, 20 min |

| Benzylamine | 65 | Microwave, DMF, 100°C, 15 min |

| Cyclohexylamine | 30 | Microwave, DMF, 90°C, 15 min |

Key Observations:

-

Higher yields correlate with electron-donating substituents on the amine .

-

Secondary amines produce complex mixtures, limiting their utility .

Reduction Reactions

The ketone group can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation. This modification alters the compound’s polarity and potential bioactivity.

| Reduction Agent | Solvent | Product | Applications |

|---|---|---|---|

| NaBH₄ | Ethanol | Secondary alcohol | Intermediate for drug design |

| H₂ (Pd/C catalyst) | THF | Secondary alcohol | Stabilization of derivatives |

Reaction Optimization Insights

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine and pyrrolidine compounds exhibit substantial anticancer properties. The compound 1-(2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)ethanone has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that the presence of the aminopyridine moiety enhances its interaction with biological targets involved in cancer progression .

Antimicrobial Properties

The compound demonstrates promising antimicrobial activity against a range of pathogens. Its structural characteristics allow it to interact effectively with bacterial membranes, leading to cell lysis. This potential has been explored in the development of new antibiotics, particularly against resistant strains .

CNS Activity

There is growing interest in the neuropharmacological effects of this compound. Preliminary studies suggest it may possess anxiolytic and antidepressant properties, potentially acting on neurotransmitter systems such as serotonin and dopamine. The pyrrolidine ring is thought to play a crucial role in modulating these effects .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, including those related to cancer metabolism and inflammation. Its ability to bind to active sites of enzymes suggests it could be developed into a therapeutic agent for metabolic disorders .

Drug Development

As a scaffold for drug design, this compound serves as a template for synthesizing new derivatives with enhanced biological activities. Medicinal chemists are exploring modifications to optimize its pharmacokinetic properties and efficacy against targeted diseases .

Synthesis of Functional Materials

The unique chemical structure allows for the development of functional materials with applications in sensors and catalysis. The compound's ability to form complexes with metals can be exploited in creating novel catalysts for organic reactions .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine/Pyrrolidine Rings

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Structure : Methoxy group at pyridine C2, pyrrolidine at C4.

- Key Differences: Methoxy is electron-donating, reducing electrophilicity compared to the amino group in the target compound. This may decrease solubility in polar solvents.

- Applications : Likely used in catalytic or ligand design due to steric bulk from pyrrolidine .

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

- Structure: Lacks the pyrrolidine ring; ethanone directly linked to pyridine.

- The hydrochloride salt improves aqueous solubility .

1-(5,6-Dichloropyridin-3-yl)ethanone

Ring System Modifications

1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone

- Structure : Indole replaces pyridine; piperidine (six-membered ring) substitutes pyrrolidine.

- Piperidine’s larger ring size may alter binding pocket compatibility compared to pyrrolidine .

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

Functional Group Additions

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

- Structure : Hydroxymethyl group on pyrrolidine.

- Key Differences : Hydroxymethyl enhances hydrogen-bonding capacity, improving solubility and target affinity. Stereochemistry (R-configuration) may influence chiral recognition .

1-(2-{[(2-Amino-ethyl)-ethyl-amino]-Methyl}-pyrrolidin-1-yl)-ethanone

- Structure: Ethylamino and aminoethyl branches on pyrrolidine.

Data Table: Key Properties of Selected Analogues

Research Findings and Implications

- Electronic Effects: Amino groups (target compound) enhance nucleophilicity and solubility compared to methoxy or chloro substituents .

- Ring Size : Pyrrolidine’s five-membered ring offers optimal conformational restraint for target binding compared to piperidine’s flexibility .

- Biological Relevance: Hydroxymethyl and aminoethyl modifications (e.g., –17) suggest utility in prodrug design or enzyme inhibition via hydrogen bonding .

Biological Activity

1-(2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)ethanone, also known by its CAS number 1352512-20-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H15N3O

- Molecular Weight : 205.26 g/mol

The compound features a pyrrolidine ring linked to an aminopyridine moiety, which is crucial for its biological interactions.

Research indicates that this compound exhibits several biological activities, primarily through the modulation of various enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of certain kinases involved in cancer progression.

Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. For example, it has shown promise in inhibiting the c-KIT kinase, which is often mutated in various cancers .

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through the modulation of neuroinflammatory processes .

- Antimicrobial Activity : Some studies have indicated that related pyridine derivatives exhibit antimicrobial properties, suggesting a potential application for this compound in treating infections .

Table 1: Summary of Biological Activities

Case Study Example

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound in vitro. The compound was found to significantly inhibit the growth of several cancer cell lines, including those resistant to conventional therapies. The study highlighted its potential as a lead compound for further development into an anticancer drug .

Q & A

Basic: What are the recommended handling and storage protocols for this compound to ensure laboratory safety?

Answer:

Handling should follow protocols for pyridine/pyrrolidine derivatives:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use in a chemical fume hood to avoid inhalation of vapors .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Basic: What spectroscopic methods are most effective for characterizing its structural integrity?

Answer:

- NMR: Use - and -NMR to confirm pyrrolidine and pyridine ring geometries. Compare shifts to analogs like 2-acetylpyridine (δH 2.6 ppm for methyl; δC 25–30 ppm for carbonyl) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺. For example, 2-acetylpyrrole shows a base peak at m/z 109 .

- IR: Look for carbonyl stretches (~1680–1720 cm⁻¹) and amine N–H bends (~1600 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in reported thermal stability data?

Answer:

- Controlled Replication: Conduct thermogravimetric analysis (TGA) under standardized conditions (e.g., N₂ atmosphere, 10°C/min). Compare decomposition onset temperatures with analogs like 1-(1H-pyrrol-2-yl)ethanone (TGA decomposition at ~220°C) .

- By-Product Analysis: Use GC-MS to identify degradation products (e.g., pyrrolidine fragments or CO/NH₃ release) .

- Computational Validation: Perform DFT calculations to model bond dissociation energies, focusing on the pyrrolidine-ethanone linkage .

Advanced: What computational approaches predict its reactivity in nucleophilic environments?

Answer:

- DFT/Molecular Orbital Analysis: Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon in ethanone group) .

- Solvent Modeling: Use COSMO-RS to assess solvation effects on reactivity. For example, pyridine derivatives show increased nucleophilic attack in polar aprotic solvents .

- Transition-State Analysis: Simulate SN2 mechanisms at the pyrrolidine nitrogen using software like Gaussian .

Basic: What synthetic strategies maximize yield and purity?

Answer:

- Route Selection: Opt for a Buchwald-Hartwig coupling between 3-amino-2-bromopyridine and pyrrolidine-ethanone precursors. Catalyze with Pd(OAc)₂/XPhos for C–N bond formation .

- Purification: Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization in ethanol/water .

- Yield Optimization: Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and adjust stoichiometry of amine:ketone (1:1.2) .

Advanced: How should by-product analysis be conducted during synthesis?

Answer:

- HPLC-MS: Use a C18 column (ACN/0.1% formic acid gradient) to separate by-products. Compare retention times to known impurities (e.g., dimerized pyridine derivatives) .

- Isolation and Crystallography: For persistent impurities, isolate via preparative HPLC and confirm structures via X-ray crystallography .

- Kinetic Studies: Perform in-situ FTIR to monitor intermediate formation and adjust reaction time/temperature .

Basic: What are the critical parameters for assessing compound stability in solution?

Answer:

- pH Sensitivity: Test stability in buffers (pH 3–10) via UV-Vis (λmax ~260 nm for pyridine). Degradation rates increase in acidic conditions .

- Light Exposure: Conduct accelerated degradation studies under UV light (e.g., 254 nm for 48 hrs) and quantify via HPLC .

- Oxidative Stress: Add H₂O₂ (0.1–1%) to solutions and monitor oxidation by-products like pyridine N-oxides .

Advanced: How can researchers validate contradictory bioactivity data in cell-based assays?

Answer:

- Dose-Response Repetition: Test across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (IC₅₀ calculations) .

- Metabolite Screening: Use LC-MS to identify intracellular metabolites (e.g., acetylated derivatives) that may alter activity .

- Pathway Analysis: Employ RNA-seq or phosphoproteomics to confirm target engagement (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.